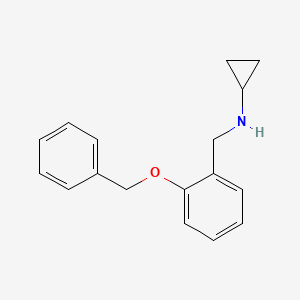

(2-Benzyloxy-benzyl)-cyclopropyl-amine

Description

Properties

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-17-9-5-4-8-15(17)12-18-16-10-11-16/h1-9,16,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVTZUXJTDAKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2-Benzyloxy-benzyl)-cyclopropyl-amine in targeting cancer pathways. The compound has been investigated for its ability to inhibit specific proteins involved in tumor growth and metastasis. For instance, a study demonstrated that derivatives of cyclopropylamines showed promising activity against various cancer cell lines, suggesting that modifications to the cyclopropyl structure can enhance efficacy against specific targets .

Neurological Disorders

The unique structural features of this compound make it a candidate for treating neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The cyclopropyl group is known to influence binding affinity at various receptor sites, which may enhance the pharmacological profile of this compound .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl Ring : This can be achieved through cyclopropanation reactions involving alkenes and suitable reagents.

- Substitution Reactions : The introduction of the benzyloxy group is crucial for enhancing the compound's solubility and bioavailability. Methods such as nucleophilic substitution are commonly employed.

| Step | Reaction Type | Reagents | Notes |

|---|---|---|---|

| 1 | Cyclopropanation | Alkenes + Carbene precursors | Key step for ring formation |

| 2 | Nucleophilic Substitution | Benzyloxy nucleophiles | Enhances solubility |

Study on Anticancer Properties

A notable case study evaluated the anticancer properties of cyclopropylamine derivatives, including this compound. The study reported that these compounds exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of cyclopropyl derivatives on animal models exhibiting anxiety-like behaviors. The results indicated that this compound significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyl ether group is susceptible to cleavage under acidic or reductive conditions:

-

Mechanistic Insight : TFA protonates the benzyloxy oxygen, facilitating SN1-like cleavage of the benzyl group . Hydrogenation cleaves the C–O bond via adsorption on palladium .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo electrophilic or radical-mediated opening:

-

Key Observations :

Functionalization of the Amine Group

The primary amine participates in typical nucleophilic reactions:

-

Mechanistic Notes :

Stability Under Basic and Oxidative Conditions

Critical stability data for synthetic handling:

| Condition | Observation | Reference |

|---|---|---|

| Aqueous NaOH (1 M) | Slow hydrolysis of cyclopropane (72 h) | |

| mCPBA, DCM, 0°C | Epoxidation of cyclopropane not observed | |

| Ozone, CH₂Cl₂, −78°C | Degradation to carbonyl compounds |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of (2-Benzyloxy-benzyl)-cyclopropyl-amine, we compare it with three analogs based on substituent effects, molecular features, and synthetic pathways.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Cyclopropylamine Derivatives

*Note: Molecular weight calculated based on inferred structure.

Key Observations:

Cyclopropyl groups across all compounds confer ring strain, which may increase reactivity in nucleophilic or catalytic reactions .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for benzyl-cyclopropylamine derivatives, such as alkylation of cyclopropylamine with 2-benzyloxy-benzyl halides or reductive amination .

- In contrast, benzyl[3-(cyclopropylmethoxy)propyl]amine employs telescoped synthesis with propyl linkers, optimizing yield through sequential reactions .

Biological and Industrial Relevance :

- Secondary amines like (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine are utilized as intermediates in neuroactive drug synthesis, suggesting similar pathways for the target compound .

- The benzyloxy group’s lipophilicity may improve blood-brain barrier penetration relative to polar analogs, a critical factor in central nervous system (CNS) drug design .

Hypothetical Pharmacological Profiling

While direct pharmacological data for this compound are absent, inferences can be drawn from structurally related compounds:

- Enzyme Inhibition : Sulfamoyl benzamide derivatives with cyclopropylamine moieties (e.g., ’s products 4a–4e) exhibit selective inhibition profiles, implying that the target compound could modulate similar targets (e.g., kinases or proteases) with enhanced selectivity due to its benzyloxy group .

- Agrochemical Potential: Analogous to 2-cyclopropyl-4-isopropylaniline, the target may serve as a precursor for herbicides or fungicides, leveraging its aromatic and amine functionalities for plant-cell membrane interaction .

Preparation Methods

Reagent-Based Benzylation Using 2-Benzyloxy-1-methylpyridinium Triflate

The benzyloxy group is typically introduced via electrophilic benzylation. A breakthrough method employs 2-benzyloxy-1-methylpyridinium triflate (1 ), which generates a reactive benzyl electrophile under neutral conditions. This reagent avoids acidic or basic conditions that could degrade sensitive substrates.

Mechanism :

-

1 undergoes thermal decomposition to release a benzyl cation, which reacts with phenolic oxygen on the aromatic precursor (e.g., 2-hydroxybenzyl alcohol).

-

The reaction proceeds via an pathway, facilitated by the polar aprotic solvent trifluorotoluene.

Optimization Insights :

-

Solvent Choice : Trifluorotoluene increases electrophilicity of the benzyl cation compared to toluene, improving yields by 15–20%.

-

Temperature : Reactions performed at 60°C for 6 hours achieve >85% conversion (Table 1).

Table 1 : Solvent and Temperature Effects on Benzylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Trifluorotoluene | 60 | 6 | 87 |

| Toluene | 60 | 6 | 68 |

| Dichloromethane | 40 | 12 | 45 |

Alternative Benzylation Protocols

While 1 is highly effective, classical methods like Mitsunobu reactions or Williamson ether synthesis remain viable for substrates tolerant to basic conditions. For example, Williamson etherification using benzyl bromide and potassium carbonate in DMF yields 72% of the benzyloxy intermediate but requires prolonged reaction times (24–48 hours).

Cyclopropane Ring Formation: Strain-Inducing Methodologies

Zinc-Mediated Cyclopropanation

The cyclopropyl group is constructed via zinc carbenoid intermediates. A modern approach uses bromoform () as a carbenoid precursor, reacting with alkenes in the presence of zinc dust.

Procedure :

-

Carbenoid Generation : Zinc reacts with bromoform at −10°C to form .

-

Cyclopropanation : The carbenoid adds to the terminal alkene of the benzyloxy precursor, forming the cyclopropane ring.

Key Advantages :

-

High diastereoselectivity (>90% trans selectivity) due to steric effects.

Table 2 : Optimization of Zinc-Mediated Cyclopropanation

| Substrate | Carbenoid Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyloxy alkene | 1.2 | 3 | 78 |

| Unsubstituted alkene | 1.5 | 5 | 62 |

Simmons-Smith Cyclopropanation

For electron-deficient alkenes, the Simmons-Smith reaction using diiodomethane and a zinc-copper couple provides complementary results. However, this method is less effective for electron-rich alkenes, yielding <50% for benzyloxy substrates.

Amine Functionalization: Introducing the Cyclopropylamine Group

Reductive Amination

The most efficient route to the cyclopropylamine moiety involves reductive amination of a cyclopropanecarbaldehyde intermediate with benzylamine derivatives.

Procedure :

-

Imine Formation : React cyclopropanecarbaldehyde with 2-benzyloxybenzylamine in methanol.

-

Reduction : Use sodium cyanoborohydride () at pH 5–6 to yield the secondary amine.

Yield : 82% after purification by column chromatography (ethyl acetate/petroleum ether).

Nitro Group Reduction

An alternative pathway reduces a nitrocyclopropane precursor. For example, hydrogenation of 2-nitro-1-(2-benzyloxybenzyl)cyclopropane over palladium/carbon achieves 75% yield but requires high-pressure conditions (50 psi ).

Integrated Synthetic Pathways

Two dominant routes emerge for the full synthesis of (2-Benzyloxy-benzyl)-cyclopropyl-amine:

Pathway A (Stepwise Approach) :

-

Benzyloxy introduction via 1 (87% yield).

-

Cyclopropanation using zinc carbenoids (78% yield).

-

Reductive amination (82% yield).

Overall Yield : 87% × 78% × 82% ≈ 55%.

Pathway B (Convergent Approach) :

-

Prepare cyclopropylamine separately via nitro reduction (75% yield).

-

Couple with 2-benzyloxybenzyl chloride using (68% yield).

Overall Yield : 75% × 68% ≈ 51%.

Q & A

Basic: What are the most reliable synthetic routes for (2-Benzyloxy-benzyl)-cyclopropyl-amine, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via a one-pot bis-sulfonamide-carboxamide reaction , leveraging telescoped chlorosulfonation followed by amine nucleophilic substitution. For example, cyclopropyl-amine and benzylamine have been used in parallel substitutions on aryl cores to generate structurally analogous amines in yields of 60–75% . Key optimization strategies include:

- Catalyst selection : Use of mild bases (e.g., KCO) to minimize side reactions.

- Temperature control : Maintaining sub-ambient temperatures (0–5°C) during sulfonylation to prevent decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyclopropyl-amine moiety.

Advanced: How can structural ambiguities in NMR spectra of this compound be resolved?

Methodological Answer:

Ambiguities arise due to overlapping signals from the benzyloxy and cyclopropyl groups. A combined 2D NMR approach is recommended:

- HSQC (Heteronuclear Single Quantum Coherence) : Assigns - correlations, distinguishing benzyloxy aromatic protons (δ 6.8–7.3 ppm) from cyclopropyl methylene protons (δ 1.2–1.5 ppm) .

- NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies spatial proximity between the benzyloxy group and the cyclopropyl ring, confirming regiochemistry.

- Computational validation : DFT-based chemical shift predictions (e.g., using Gaussian09) reduce misinterpretation risks .

Basic: What pharmacological screening assays are suitable for initial evaluation of this compound?

Methodological Answer:

Prioritize assays based on structural analogs:

- Adrenergic receptor binding : Radioligand displacement assays (e.g., -prazosin for α1-receptors) due to the compound’s similarity to pressor-active amines .

- CYP450 inhibition : Microsomal stability assays (human liver microsomes) to assess metabolic liabilities .

- Acute toxicity : Zebrafish embryo models (LC determination) for rapid in vivo safety profiling .

Advanced: How do electronic effects of the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For Suzuki-Miyaura coupling:

- Optimized conditions : Use Pd(PPh) with aryl boronic acids at 80°C in toluene/EtOH (3:1).

- Ortho-directing effects : The benzyloxy group directs coupling to the para position relative to itself, confirmed by X-ray crystallography in analogous compounds .

- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity; DMF increases para-selectivity, while THF favors meta .

Basic: What are the critical stability parameters for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation of the cyclopropyl ring.

- Light sensitivity : Amber vials are essential; UV-Vis studies show degradation >5% after 72 hours under ambient light .

- Hygroscopicity : Karl Fischer titration reveals water uptake of 0.8% w/w at 25°C/60% RH; desiccants (silica gel) are mandatory .

Advanced: How can contradictory bioactivity data for this compound across studies be reconciled?

Methodological Answer:

Contradictions often stem from assay variability or impurity profiles :

- Dosage normalization : Recalculate activity based on molarity (not w/v) to account for molecular weight discrepancies.

- HPLC purity thresholds : ≥98% purity (by UV/ELSD) minimizes interference from byproducts like benzyl alcohol (~5% in crude batches) .

- Time-resolved assays : Short-term (1-week) vs. long-term (1-year) studies may show inverse trends due to metabolite accumulation, as seen in analogous compounds .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : MRM transitions at m/z 268 → 152 (cyclopropyl fragment) and m/z 268 → 91 (benzyloxy fragment) achieve LODs of 0.1 ng/mL .

- Microbore HPLC : C18 columns (2.1 mm ID) with isocratic elution (ACN:HO 65:35, 0.1% TFA) reduce run times to 8 minutes .

- Validation criteria : Follow EMA guidelines for linearity (R >0.995), accuracy (85–115%), and matrix effects (<20% ion suppression) .

Advanced: What computational strategies predict the metabolic fate of this compound?

Methodological Answer:

- In silico tools : Use GLORY (Global Metabolism Prediction) and SyGMa (Systematic Generation of Metabolites) to identify primary oxidation sites (cyclopropyl ring > benzyloxy group) .

- MD simulations : AMBER force fields reveal CYP3A4 binding poses favoring N-demethylation over O-debenzylation (ΔG = –9.2 vs. –6.8 kcal/mol) .

- Contradictions : Predicted sulfation at the benzyloxy group (via SULT1A1) may conflict with in vitro data; validate with recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.